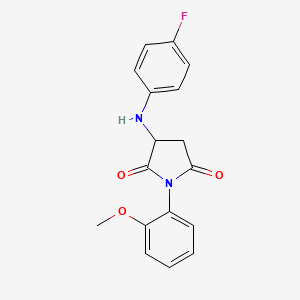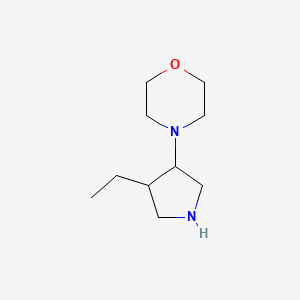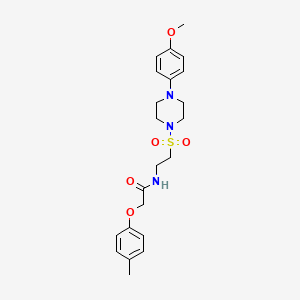![molecular formula C30H32BrN5O3S B2963169 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}benzamide CAS No. 422287-19-2](/img/structure/B2963169.png)
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The InChI code for a similar compound, 6-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)hexanoic acid, is 1S/C14H16N2O3S/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)15-14(16)20/h3-4,6-7H,1-2,5,8-9H2,(H,15,20)(H,17,18) . This provides a detailed description of the molecular structure.Physical and Chemical Properties Analysis
The compound is available in powder form . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the sources I found.Scientific Research Applications
Synthesis Techniques
The compound belongs to a class of chemicals involving substituted benzoquinazolinones, which are synthesized using palladium-catalyzed Buchwald–Hartwig coupling reactions. This method is effective for creating amino- and sulfanyl-derivatives of benzoquinazolinones, highlighting the compound's structural and chemical versatility. The process involves the reaction of bromobenzoquinazolinones with 1-substituted piperazines or mercaptans, indicating its relevance in chemical synthesis and drug development (Nowak et al., 2015).
Biological Screening and Potential Applications
The compound and its derivatives have been evaluated for potential cytotoxicity against cancer cell lines, such as HT29 and HCT116. These studies are crucial for understanding the compound's application in cancer research and therapy. Notably, some derivatives have shown significant anticancer activity, which underscores the importance of these compounds in medicinal chemistry and oncology research (Nowak et al., 2015).
Antimicrobial and Antifungal Activities
Synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from compounds similar in structure to the query compound have been explored for their antimicrobial and anti-inflammatory activities. These compounds exhibit significant COX-2 selectivity, analgesic activity, and anti-inflammatory activity, suggesting their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).
Pharmacological Significance
The compound is part of a broader category of chemicals with high affinity for sigma receptors, indicating its potential use in tumor diagnosis and the development of PET (Positron Emission Tomography) tracers for cancer imaging. This highlights its importance in diagnostic medicine and targeted therapy, providing a pathway for the development of more effective cancer diagnostic tools (Abate et al., 2011).
Properties
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32BrN5O3S/c1-39-25-10-8-24(9-11-25)35-17-15-34(16-18-35)14-2-13-32-28(37)22-5-3-21(4-6-22)20-36-29(38)26-19-23(31)7-12-27(26)33-30(36)40/h3-12,19,26H,2,13-18,20H2,1H3,(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOGHHCNJKGEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C(C=CC5=NC4=S)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2963087.png)
![3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2963089.png)





![4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2963100.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2963101.png)
![11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2963102.png)
![4-Chloro-6-(2-(methylsulfonyl)propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B2963104.png)

![9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963107.png)
